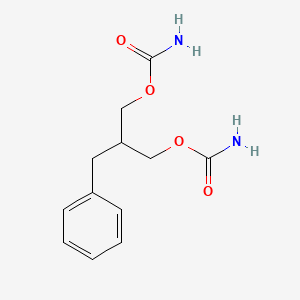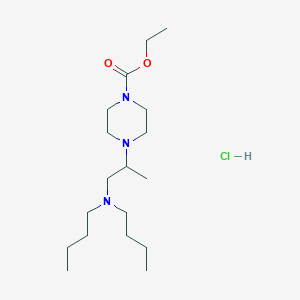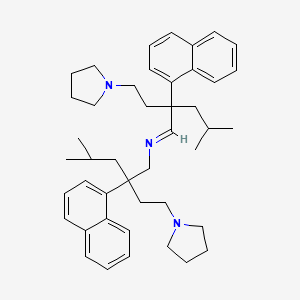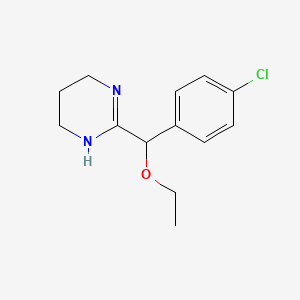
Butanedinitrile, 2,3-dimethyl-2,3-diphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanedinitrile, 2,3-dimethyl-2,3-diphenyl- is an organic compound with the molecular formula C18H16N2 It is a derivative of butanedinitrile, where the hydrogen atoms at the 2 and 3 positions are replaced by methyl and phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Butanedinitrile, 2,3-dimethyl-2,3-diphenyl- typically involves the reaction of 2,3-dimethyl-2,3-diphenylbutane with cyanogen bromide. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the nitrile groups. The reaction conditions usually include a temperature range of 50-70°C and a reaction time of 4-6 hours.
Industrial Production Methods
On an industrial scale, the production of Butanedinitrile, 2,3-dimethyl-2,3-diphenyl- can be achieved through a continuous flow process. This method involves the use of a fixed-bed reactor, where the reactants are passed over a catalyst bed at elevated temperatures. The continuous flow process allows for higher yields and better control over the reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Butanedinitrile, 2,3-dimethyl-2,3-diphenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the nitrile groups can yield primary amines.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used as a reducing agent.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of 2,3-dimethyl-2,3-diphenylbutanedioic acid.
Reduction: Formation of 2,3-dimethyl-2,3-diphenylbutanediamine.
Substitution: Formation of brominated or nitrated derivatives of the phenyl groups.
Wissenschaftliche Forschungsanwendungen
Butanedinitrile, 2,3-dimethyl-2,3-diphenyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-catalyzed reactions.
Medicine: Explored for its potential use in the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Butanedinitrile, 2,3-dimethyl-2,3-diphenyl- involves its interaction with specific molecular targets. The nitrile groups can act as electrophiles, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of enzyme activity or the modification of protein structures. The phenyl groups can also participate in π-π interactions, further influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butanedinitrile, 2,3-dimethyl-2,3-bis(2-methylpropyl)-: Similar in structure but with different substituents at the 2 and 3 positions.
2,3-Dimethylsuccinonitrile: A simpler analog with only methyl groups at the 2 and 3 positions.
Uniqueness
Butanedinitrile, 2,3-dimethyl-2,3-diphenyl- is unique due to the presence of both methyl and phenyl groups, which impart distinct chemical and physical properties. The phenyl groups enhance its stability and potential for π-π interactions, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
34508-75-3 |
|---|---|
Molekularformel |
C18H16N2 |
Molekulargewicht |
260.3 g/mol |
IUPAC-Name |
2,3-dimethyl-2,3-diphenylbutanedinitrile |
InChI |
InChI=1S/C18H16N2/c1-17(13-19,15-9-5-3-6-10-15)18(2,14-20)16-11-7-4-8-12-16/h3-12H,1-2H3 |
InChI-Schlüssel |
CSTGLJBADQREHJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C#N)(C1=CC=CC=C1)C(C)(C#N)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-(1-Phenylpyrazolo[4,3-b]quinoxalin-3-yl)butane-1,2,3,4-tetrol](/img/structure/B14691111.png)

![2,5,7,8,9-Pentaoxabicyclo[4.2.1]nonane-3,4-diamine](/img/structure/B14691131.png)



![{[(Methylstannyl)oxy]sulfinyl}oxidanide](/img/structure/B14691167.png)

![Carbamic acid, [4-[(2-thiazolylamino)sulfonyl]phenyl]-, methyl ester](/img/structure/B14691181.png)

